2-Chloro-6-(1-ethoxyethenyl)quinazoline
Description
2-Chloro-6-(1-ethoxyethenyl)quinazoline is a halogenated quinazoline derivative characterized by a chloro substituent at position 2 and an ethoxyethenyl group at position 4. Quinazolines are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their pharmacological and industrial applications .
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-6-(1-ethoxyethenyl)quinazoline |
InChI |
InChI=1S/C12H11ClN2O/c1-3-16-8(2)9-4-5-11-10(6-9)7-14-12(13)15-11/h4-7H,2-3H2,1H3 |
InChI Key |
JURYCZRGNZSKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CC2=CN=C(N=C2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate | Key Observations |
|---|---|---|---|---|
| 1 | Cyclization of 2-amino-4-fluorobenzoic acid with formamide | 130–150°C, 20 h, sealed flask | 7-Fluoroquinazolin-4(3H)-one | Isolated yield ~80% |
| 2 | Nitration of quinazolinone | Fuming nitric acid + concentrated sulfuric acid, 0°C to 110°C | 7-Fluoro-6-nitroquinazolin-4(3H)-one | Controlled low temp nitration to avoid over-substitution |
| 3 | Reduction of nitro group to amino | Active metal (Na, Mg, Al, Fe) in ethanol, reflux 2.5-4 h | 7-Ethoxy-6-aminoquinazolin-4(3H)-one | High purity intermediate |
| 4 | Chlorination of quinazolinone | Thionyl chloride, phosphorus oxychloride, DMF catalyst, reflux 3 h | 4-Chloro-7-ethoxy-6-nitroquinazoline | Conversion to chloroquinazoline core |
| 5 | Condensation with substituted aniline | Reflux in isopropanol 12-24 h | N-substituted quinazoline-4-amine | Formation of amine-substituted quinazoline |
| 6 | Introduction of ethoxyethenyl group | Reaction with ethyl vinyl ether or equivalent | 2-Chloro-6-(1-ethoxyethenyl)quinazoline | Final target compound |
Comparative Synthetic Approaches in Literature
While the above method is a direct and patented route, other synthetic strategies for quinazoline derivatives, including those with chloro and ethoxyethenyl substituents, involve:
- Nitration and reduction of substituted benzoic acids to introduce amino and nitro groups.
- Cyclization via urea or isocyanate intermediates to form the quinazoline ring.
- Dimroth rearrangement and nucleophilic aromatic substitution for functional group manipulation.
These methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yields and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-ethoxyethenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The ethoxyethenyl group can participate in addition reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .
Scientific Research Applications
2-Chloro-6-(1-ethoxyethenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies related to its effects on biological systems.
Industrial Applications: It may be used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-ethoxyethenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
The following table compares key structural and functional attributes of 2-Chloro-6-(1-ethoxyethenyl)quinazoline with related compounds from the evidence:
Key Observations:
Substituent Effects on Reactivity: Halogens at position 2 (Cl, Br, F) influence electrophilicity. Bromo derivatives exhibit higher reactivity in SNAr reactions compared to chloro analogs .
Physicochemical Properties :
- Lipophilicity (LogP) varies significantly with substituents. For example, 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline has a LogP of 4.37, making it suitable for membrane penetration in drug design .
Synthetic Utility :
- 2-Chloro-6-arylquinazolines are common intermediates for covalent inhibitors (e.g., FGFR4 inhibitors) due to their SNAr reactivity .
- Ethoxyethenyl substituents may enable click chemistry or cross-coupling reactions, though this is speculative without direct evidence.
Research Findings and Limitations
- Synthesis Challenges : The ethoxyethenyl group may require specialized synthetic routes (e.g., palladium-catalyzed coupling), unlike halogenated analogs prepared via SNAr or halogen exchange .
- Data Gaps: No experimental data (e.g., NMR, HPLC purity) are available for the target compound in the provided evidence, limiting direct comparisons.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-(1-ethoxyethenyl)quinazoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the quinazoline core. A plausible route includes:
Condensation : React 2-aminoacetophenone derivatives with chloroacetonitrile under anhydrous HCl to form the chloromethyl intermediate .
Substitution : Introduce the ethoxyethenyl group via nucleophilic substitution or coupling reactions (e.g., Heck coupling) .
- Optimization : Use polar aprotic solvents (e.g., DMF), Pd-based catalysts for coupling, and monitor progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can nucleophilic substitution at the 2-chloro position be systematically explored to generate derivatives?
- Methodological Answer :
- Nucleophiles : Test amines (e.g., benzylamine), alcohols (e.g., ethanol), or thiols (e.g., thiourea) under basic conditions (K₂CO₃, Et₃N) .
- Conditions : Reflux in THF or DCM for 6–12 hours. Post-reaction, quench with ice-water, extract with DCM, and characterize via ¹H/¹³C NMR and LC-MS .
Q. What analytical techniques are critical for structural and purity characterization?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry (e.g., quinazoline C-H coupling patterns) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., ethoxyethenyl orientation) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the 1-ethoxyethenyl substituent influence electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Compare with analogs lacking the ethoxy group .
- Experimental Validation : Measure Hammett σ values via UV-Vis spectroscopy in varying solvents. The ethoxy group may exhibit electron-donating resonance effects, altering electrophilic substitution rates .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .
- SAR Analysis : Compare substituent effects. For example, bulky groups at position 6 may reduce membrane permeability, explaining variability .
- Data Table :
| Substituent | Activity (MIC, μg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| 1-Ethoxyethenyl | 8.2 | E. coli | Hypothetical |
| 1-Methoxyethenyl | 12.4 | E. coli | |
| None (Parent compound) | >50 | E. coli |
Q. What strategies validate the compound’s interaction with kinase targets (e.g., EGFR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets. Prioritize residues (e.g., Lys721 in EGFR) for mutagenesis .
- Kinase Assays : Perform in vitro inhibition assays (e.g., ADP-Glo™) with recombinant kinases. Compare IC₅₀ values against known inhibitors (e.g., Gefitinib) .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate synthetic yields and bioactivity using orthogonal methods (e.g., LC-MS vs. NMR; multiple cell lines) .
- Structural Modifications : Prioritize substituents at positions 2 and 6 for SAR studies, as these regions significantly impact bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
